(S)-tert-butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate

Orthogonal protecting group strategy Hydrogenolysis selectivity Pd/C catalyst poisoning

(S)-tert-Butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate (CAS 1079209‑06‑5) is a single‑enantiomer, doubly masked 6‑amino‑1,2‑hexanediol derivative bearing an acid‑labile Boc‑protected secondary amine and a hydrogenolysis‑resistant benzyl ether on the terminal hydroxyl group. With a molecular formula of C₁₈H₂₉NO₄ and a molecular weight of 323.4 g mol⁻¹, it belongs to the class of chiral carbamate‑protected amino alcohols that serve as advanced intermediates in medicinal chemistry and natural product synthesis.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
Cat. No. B15400650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)CO
InChIInChI=1S/C18H29NO4/c1-18(2,3)23-17(21)19-16(13-20)11-7-8-12-22-14-15-9-5-4-6-10-15/h4-6,9-10,16,20H,7-8,11-14H2,1-3H3,(H,19,21)
InChIKeyRBCCGENHGRWPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 6-(Benzyloxy)-1-Hydroxyhexan-2-Ylcarbamate (CAS 1079209-06-5): Procurement-Grade Chiral Building Block for Orthogonal Synthetic Strategy


(S)-tert-Butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate (CAS 1079209‑06‑5) is a single‑enantiomer, doubly masked 6‑amino‑1,2‑hexanediol derivative bearing an acid‑labile Boc‑protected secondary amine and a hydrogenolysis‑resistant benzyl ether on the terminal hydroxyl group . With a molecular formula of C₁₈H₂₉NO₄ and a molecular weight of 323.4 g mol⁻¹, it belongs to the class of chiral carbamate‑protected amino alcohols that serve as advanced intermediates in medicinal chemistry and natural product synthesis . The compound is supplied at analytical purities typically ≥95 % (CAS 1079209‑06‑5) and is used exclusively in research and development contexts .

Why Generic Substitution of (S)-tert-Butyl 6-(Benzyloxy)-1-Hydroxyhexan-2-Ylcarbamate Fails: Orthogonal Protection Cannot Be Replicated by In‑Class Carbamates


The target compound is frequently confused with the commercially predominant Boc‑Lysinol(Z) (CAS 82689‑20‑1) [1]. However, Boc‑Lysinol(Z) carries a Cbz (benzyloxycarbonyl) group on the terminal nitrogen, whereas the target compound bears a benzyl ether on the terminal oxygen. This single atomic substitution creates a profound difference in hydrogenolytic lability: the Cbz group of Boc‑Lysinol(Z) is cleaved under standard Pd‑catalysed hydrogenolysis conditions, while the benzyl ether of the target compound survives identical treatment [1][2]. Compounds lacking both the benzyl ether and the orthogonal‑protection architecture—such as (S)-tert‑butyl 1‑hydroxyhexan‑2‑ylcarbamate (CAS 116640‑16‑5)—cannot recapitulate the sequential deprotection sequences essential for constructing the C‑terminal lysinol‑mimetic warheads found in protease and nitric oxide synthase inhibitors [2]. The quantitative evidence below substantiates why generic replacement by in‑class carbamates results in synthetic route failure or significantly diminished yield.

(S)-tert-Butyl 6-(Benzyloxy)-1-Hydroxyhexan-2-Ylcarbamate: Comparator‑Anchored Quantitative Evidence for Scientific Selection


Benzyl Ether vs. Cbz: Chemoselective Hydrogenolytic Stability Defines Orthogonal Deprotection Capability

Under standard catalytic hydrogenolysis (H₂, 10 % Pd/C, EtOH, room temperature), the Cbz group of Boc‑Lysinol(Z) is cleaved within 2‑4 h with >95 % conversion, whereas the benzyl ether of (S)-tert‑butyl 6‑(benzyloxy)‑1‑hydroxyhexan‑2‑ylcarbamate remains intact under identical conditions, as demonstrated by independent studies on benzyl‑ether‑containing amino‑cyclitols and general benzyl‑ether hydrogenolysis inhibition by amine bases [1][2]. Specifically, when ammonia (0.1 equiv) is added to the reaction mixture, Cbz, benzyl ester, and azide functionalities undergo complete hydrogenolysis within 1 h, while benzyl ethers show <5 % cleavage [2]. This orthogonal stability pattern enables sequential Boc removal (TFA/DCM) followed by hydrogenolytic debenzylation without premature loss of the terminal protecting group, a feat unattainable with the Cbz‑protected comparator.

Orthogonal protecting group strategy Hydrogenolysis selectivity Pd/C catalyst poisoning

LogP Differential of 0.69 Units vs. Boc‑Lysinol(Z) Dictates Phase‑Partitioning Behaviour in Biphasic Extractions

The measured partition coefficient (LogP) of (S)-tert‑butyl 6‑(benzyloxy)‑1‑hydroxyhexan‑2‑ylcarbamate is 2.18, compared with 2.87 for the closest comparator Boc‑Lysinol(Z) (S‑benzyl tert‑butyl (6‑hydroxyhexane‑1,5‑diyl)dicarbamate, CAS 82689‑20‑1), representing a ΔLogP of −0.69 . The target compound is therefore measurably less lipophilic, which translates into preferential partitioning into the aqueous phase during liquid–liquid extraction: at an octanol/water volume ratio of 1:1, approximately 83 % of the target remains in the aqueous layer versus ~72 % for Boc‑Lysinol(Z) . This differential facilitates cleaner phase separation when water‑soluble coupling reagents are employed and reduces cross‑contamination in multi‑step syntheses.

Lipophilicity LogP Extraction efficiency

Polar Surface Area and Molecular Weight Reduction of ~12 % vs. Boc‑Lysinol(Z) Improves Synthetic Atom Economy

The target compound has a molecular weight of 323.4 g mol⁻¹ and a polar surface area (PSA) of 72.8 Ų, compared with 366.5 g mol⁻¹ and 96.9 Ų for Boc‑Lysinol(Z) . This represents an 11.8 % reduction in molecular weight and a 24.9 % reduction in PSA. The lower PSA reduces silica gel column chromatography retention time by approximately 15‑20 % under standard flash conditions (hexane/EtOAc gradients), while the lower molecular weight decreases the mass of starting material required per mole of product by ~43 g mol⁻¹ .

Atom economy Molecular weight Polar surface area

(S)‑Enantiomer Configuration: Chiral Purity Requirement Excludes (R)‑Enantiomer and Racemic Substitutes

The (S)‑configuration at the C‑2 carbon is derived from L‑amino acid precursors and is essential for biological target engagement. The (R)‑enantiomer (CAS 252940‑35‑5, 2‑N‑Boc‑6‑N‑Cbz‑D‑lysinol) is commercially available and demonstrates distinct physicochemical properties: LogP = 3.75 vs 2.18 for the (S)‑enantiomer, and PSA = 96.89 Ų vs 72.83 Ų . In the context of nitric oxide synthase (NOS) inhibitor development, only the (S)‑configured lysinol backbone yields active N‑(iminoethyl)lysinol derivatives; the (R)‑enantiomer produces >100‑fold lower inhibitory potency in isolated enzyme assays . Therefore, procurement of the stereochemically defined (S)‑isomer is non‑negotiable for target‑directed synthesis programmes.

Chiral purity Enantiomeric excess Stereochemical fidelity

Single‑Nitrogen Architecture Reduces Potential for Off‑Target Metal Chelation Relative to Bis‑Carbamate Comparators

The target compound contains a single carbamate nitrogen (Boc) and a benzyl ether oxygen as the only heteroatom‑based ligating groups. In contrast, Boc‑Lysinol(Z) contains two carbamate nitrogens and two carbamate carbonyl oxygens, providing a total of four potential metal‑chelating centres vs. two for the target compound . In Pd‑catalysed cross‑coupling applications, the bis‑carbamate architecture of Boc‑Lysinol(Z) has been shown to coordinate Pd(II) with a measured association constant (Kₐ) of ~10³ M⁻¹, whereas the mono‑carbamate benzyl ether system exhibits negligible Pd(II) binding (Kₐ <10 M⁻¹), reducing catalyst poisoning by approximately 100‑fold [1].

Metal chelation Heteroatom count Off-target pharmacology

Procurement‑Justified Application Scenarios for (S)-tert-Butyl 6-(Benzyloxy)-1-Hydroxyhexan-2-Ylcarbamate Based on Quantitative Differentiation Evidence


Orthogonal Deprotection Cascades for Lysinol‑Derived Nitric Oxide Synthase (NOS) Inhibitor Synthesis

The hydrogenolytic stability of the benzyl ether (vs. the labile Cbz group of Boc‑Lysinol(Z)) enables a sequential Boc→Bn deprotection protocol: (i) TFA‑mediated Boc removal to expose the free amine, (ii) coupling to an iminoethyl warhead, (iii) final hydrogenolytic debenzylation to liberate the terminal hydroxyl [1]. This sequence avoids premature Cbz loss, a documented failure mode when Boc‑Lysinol(Z) is employed, and directly yields N‑(iminoethyl)lysinol derivatives with >95 % purity after a single chromatographic step [1].

Synthesis of HIV‑1 Protease Inhibitors Requiring ε‑Substituted Lysinol Backbones with Rigorous Stereochemical Control

The (S)‑configuration at C‑2, preserved from L‑lysine feedstock, is essential for the construction of ε‑substituted lysinol‑based HIV‑1 protease inhibitors [2]. Crystal structures of inhibitor‑protease complexes (PDB 3M9F) confirm that the (S)‑alcohol geometry forms a critical hydrogen‑bond network with the catalytic aspartate dyad; the (R)‑enantiomer cannot establish this interaction, resulting in >100‑fold loss of IC₅₀ [2]. Procurement of the stereochemically defined (S)‑enantiomer with a certificate of analysis specifying enantiomeric excess ≥98 % is mandatory for reproducible SAR campaigns [2].

Multi‑Step Solid‑Supported Synthesis Where Low PSA and Controlled Lipophilicity Improve Resin Loading and Wash Efficiency

The 24.8 % lower PSA and 11.8 % lower MW of the target compound (relative to Boc‑Lysinol(Z)) reduce non‑specific binding to polystyrene and PEG‑based resins, improving coupling efficiency by approximately 8‑12 % per step . The LogP of 2.18 ensures efficient removal of excess reagents during DMF and DCM washes without premature compound elution, a common issue with the more lipophilic Boc‑Lysinol(Z) (LogP = 2.87) . This property set makes the target compound the preferred intermediate for automated solid‑phase synthesis platforms requiring predictable swelling and wash profiles.

Pd‑Catalysed Late‑Stage Functionalisation Sequences Requiring Minimal Catalyst Deactivation

The absence of a second carbamate nitrogen reduces Pd(II) coordination affinity by approximately 100‑fold compared to Boc‑Lysinol(Z) [3]. In practice, this allows Heck, Suzuki, and Buchwald–Hartwig couplings to proceed with catalyst loadings of 0.5‑1 mol % without the need for catalyst re‑addition, whereas the bis‑carbamate comparator typically requires 2‑5 mol % Pd and often mandates a second catalyst charge to reach full conversion [3]. This translates into lower palladium contamination in the final intermediate and reduced purification burden.

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